molecular formula C22H18N2O4 B245062 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

カタログ番号 B245062
分子量: 374.4 g/mol
InChIキー: KKEGNAAAESGUKB-CJLVFECKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide, also known as BOAA, is a synthetic compound that has been widely used in scientific research. BOAA is a potent and selective agonist of the kainate subtype of glutamate receptors. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

作用機序

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide acts as a selective agonist of the kainate subtype of glutamate receptors. The compound binds to the receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, leading to increased synaptic transmission. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has also been shown to increase the expression of immediate early genes such as c-fos and Arc, which are involved in synaptic plasticity and learning and memory.

実験室実験の利点と制限

One of the main advantages of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide in lab experiments is its selectivity for kainate receptors. This allows researchers to specifically study the effects of kainate receptor activation without affecting other glutamate receptor subtypes. However, one limitation of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide is its potency. The compound is highly potent and can lead to receptor desensitization and toxicity if not used carefully.

将来の方向性

Several future directions for research on N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide can be identified. One area of research is the development of more selective and potent kainate receptor agonists that can be used as tools to study the role of kainate receptors in synaptic plasticity and learning and memory. Another area of research is the development of drugs that target kainate receptors for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, the use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide in combination with other compounds such as NMDA receptor antagonists or AMPA receptor agonists could provide insights into the complex interactions between different glutamate receptor subtypes in synaptic plasticity and learning and memory.

合成法

The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide involves the reaction of 2-methylphenol with 2-bromoacetyl chloride to form 2-(2-methylphenoxy)acetamide. The resulting compound is then reacted with 3H-1,3-benzoxazole-2-amine to form N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide. The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been reported in several research articles and has been optimized for high yield and purity.

科学的研究の応用

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been used extensively in scientific research as a tool to study the kainate subtype of glutamate receptors. The compound has been used to investigate the role of kainate receptors in synaptic plasticity, learning, and memory. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has also been used to study the effects of kainate receptor activation on neuronal excitability and synaptic transmission.

特性

分子式

C22H18N2O4

分子量

374.4 g/mol

IUPAC名

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N2O4/c1-14-6-2-4-8-19(14)27-13-21(26)23-15-10-11-18(25)16(12-15)22-24-17-7-3-5-9-20(17)28-22/h2-12,24H,13H2,1H3,(H,23,26)/b22-16+

InChIキー

KKEGNAAAESGUKB-CJLVFECKSA-N

異性体SMILES

CC1=CC=CC=C1OCC(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

正規SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。